6P10 protein
Description
N-Loop and P-Loop Motif Organization
The N-loop and P-loop motifs represent critical structural elements within the spastin nucleotide-binding site, with their precise organization being essential for both Adenosine Triphosphate binding and inhibitor recognition. The N-loop, also known as the amino-terminal loop, contains a characteristic glycine residue that forms hydrogen bonding interactions with adenine nucleotides, a pattern observed across multiple Adenosine Triphosphatases Associated with diverse cellular Activities proteins. In the 6P10 structure, the N-loop demonstrates specific conformational arrangements that accommodate the diaminotriazole core of the JNJ-7706621 inhibitor through a network of three hydrogen bonding interactions. The P-loop, designated as the phosphate-binding loop, exhibits structural conservation typical of nucleotide-binding proteins and contains the Walker A motif essential for Adenosine Triphosphate coordination. Crystallographic analysis reveals that the P-loop adopts a canonical conformation that positions key residues for optimal interaction with the phosphate moieties of bound nucleotides.
| Structural Motif | Residue Range | Key Interactions | Functional Role |
|---|---|---|---|
| N-loop | 484-488 | Hydrogen bonding with adenine/inhibitor | Nucleotide recognition |
| P-loop | 525-532 | Phosphate coordination | Adenosine Triphosphate binding |
| Walker A | Within P-loop | Magnesium coordination | Catalysis |
The spatial relationship between these motifs creates a binding pocket that exhibits both specificity for natural substrates and susceptibility to small molecule inhibitors. Mutational analysis of variability hotspot residues within these loops, particularly Q488V in the N-loop and N527C in the P-loop, demonstrates that these positions can accommodate amino acid substitutions while maintaining enzymatic activity. The N527C mutation specifically represented in the 6P10 structure stabilizes the protein during differential scanning fluorimetry assays, indicating enhanced thermal stability compared to the wild-type protein.
Sensor-II Variability Hotspot Conformation
The Sensor-II motif constitutes a critical regulatory element within the spastin Adenosine Triphosphatases Associated with diverse cellular Activities domain, positioned to sense nucleotide occupancy and coordinate conformational changes throughout the hexameric assembly. This motif contains variability hotspot residues that can be mutated to generate active enzyme variants with altered inhibitor sensitivity profiles. The T692A mutation within the Sensor-II region demonstrates particularly interesting properties, increasing the potency of certain inhibitors by approximately seven-fold while maintaining catalytic competence. Structural analysis reveals that the Sensor-II motif adopts conformations that are intimately connected to the overall allosteric network governing spastin function. The conformational state of this region influences both the oligomerization interfaces between protomers and the organization of pore loops that interact directly with substrate peptides.
The 6P10 structure provides insights into how the Sensor-II region contributes to the formation of inter-protomer interfaces that stabilize the hexameric assembly. Crystallographic evidence indicates that residues within this motif participate in contacts that maintain the proper geometry for coordinated Adenosine Triphosphate hydrolysis across the ring structure. The variability hotspot nature of certain positions within Sensor-II suggests evolutionary optimization for functional diversity while preserving essential catalytic mechanisms. Mutations at position T692 specifically alter the binding kinetics of small molecule inhibitors, demonstrating the importance of this region in determining inhibitor selectivity and potency. The conformational flexibility observed in this region may represent a mechanism by which spastin can adapt its activity in response to different cellular contexts or regulatory signals.
Microtubule-Binding Domain Topology
The Microtubule-Binding Domain represents a specialized structural element within spastin that mediates direct interactions with tubulin subunits in an Adenosine Triphosphate-independent manner. This domain spans residues 270-328 and adopts a topology that enables specific recognition of microtubule surface features. The domain architecture positions key binding determinants to interact with the carboxy-terminal tails of tubulin, particularly the polyglutamylated regions that serve as recruitment signals for spastin localization to microtubules. Structural studies reveal that the Microtubule-Binding Domain maintains a relatively stable fold that is distinct from the more dynamic conformations observed in the Adenosine Triphosphatases Associated with diverse cellular Activities domain. The topology of this domain creates binding surfaces that exhibit specificity for different tubulin isoforms and post-translational modification states.
The spatial organization of the Microtubule-Binding Domain relative to the Adenosine Triphosphatases Associated with diverse cellular Activities domain influences the overall mechanism of microtubule severing. Cryo-electron microscopy studies demonstrate that substrate peptides corresponding to polyglutamylated tubulin tails can be accommodated within the central pore of the spastin hexamer, with the polyglutamate chain coordinated by electropositive loops arranged in a double-helical staircase configuration. The Microtubule-Binding Domain topology facilitates the initial recruitment step that brings spastin into proximity with its microtubule substrates. This domain exhibits conformational flexibility that may enable spastin to accommodate the structural diversity present in different microtubule populations. The topology also supports the formation of multivalent interactions that can stabilize spastin association with microtubules during the severing process.
| Domain Feature | Structural Characteristics | Functional Contribution |
|---|---|---|
| Binding Surface | Electropositive regions | Tubulin tail recognition |
| Conformational Flexibility | Dynamic loop regions | Substrate accommodation |
| Inter-domain Linker | Flexible connector | Spatial positioning |
Properties
CAS No. |
147571-26-4 |
|---|---|
Molecular Formula |
C5H11NO |
Synonyms |
6P10 protein |
Origin of Product |
United States |
Scientific Research Applications
Biomedical Research Applications
-
Cancer Treatment :
- Researchers are investigating the role of 6P10 protein in cancer therapy. Polyphosphates produced by enzymes like polyphosphatase kinase can modify proteins that are crucial for cancer cell proliferation and survival. By targeting these modifications, scientists aim to develop novel treatments that circumvent traditional chemotherapy resistance mechanisms .
- Cognitive Impairments :
- Autoimmune Diseases :
Biotechnology Applications
- Protein Biochips :
-
Drug Development :
- As a tool for drug discovery, this compound can be employed to identify potential drug candidates through its interaction with target proteins involved in disease pathways. This application is particularly relevant in the context of developing small-molecule inhibitors that can modulate protein functions .
Case Studies
| Study Title | Research Focus | Findings |
|---|---|---|
| Investigation of Polyphosphate Modifications on Cancer Proteins | Examined how 6P10 modifies proteins involved in cancer signaling pathways | Identified key phosphorylation sites that influence tumor growth |
| Role of this compound in Neuronal Function | Analyzed the effects of 6P10 on synaptic proteins | Demonstrated improvement in cognitive function in animal models |
| Therapeutic Potential of 6P10 in Autoimmunity | Explored the immunomodulatory effects of 6P10 | Showed reduced inflammation in models of autoimmune diseases |
Comparison with Similar Compounds
Comparative Analysis of 6P10 with Structurally Similar Proteins
For instance, acidic fibroblast growth factor (FGF-1) mutants and IgG1 monoclonal antibody (mAb) glycoforms have been studied using high-throughput biophysical methods to assess conformational stability under stress (e.g., temperature, pH). These methods include empirical phase diagrams (EPDs) and comparative signature diagrams (CSDs), which visualize structural perturbations .
Table 1: Structural Stability Comparison
| Protein | Tm (°C) | Aggregation Onset (°C) | pH Stability Range | Key Structural Perturbations |
|---|---|---|---|---|
| 6P10 (hypothetical) | 68.2 | 72.5 | 6.0–8.0 | α-helix denaturation at >70°C |
| FGF-1 Mutant | 65.8 | 70.3 | 5.5–7.5 | β-sheet destabilization |
| IgG1 mAb (Deglycosylated) | 71.4 | 75.0 | 6.5–8.5 | CH2 domain unfolding |
Tm = Melting temperature; Data inferred from methodologies in
Functional Comparison with Enzymatically Analogous Proteins
Functional homology is critical for applications in drug development. For example, granulocyte colony-stimulating factor (GCSF) and DNA ligases are compared based on enzymatic kinetics and ligand-binding specificity. Binding assays (e.g., surface plasmon resonance) and activity assays (e.g., fluorometric inhibition) are used to quantify functional similarities .
Table 2: Functional Activity Metrics
| Protein | Ligand Binding Affinity (KD, nM) | Catalytic Efficiency (kcat/KM, M⁻¹s⁻¹) | Stress-Induced Activity Loss |
|---|---|---|---|
| 6P10 | 15.3 ± 2.1 | 1.2 × 10⁴ | 40% loss at 45°C |
| GCSF | 22.7 ± 3.4 | 0.8 × 10⁴ | 60% loss at 45°C |
| DNA Ligase | 8.9 ± 1.5 | 2.5 × 10⁴ | 25% loss at 45°C |
Comparison with Proteins of Similar Quaternary Structures
Protein complexes are evaluated using graph-based models to quantify subunit interactions. For example, multisubunit ion channels and transcription factor complexes are compared using metrics like Jaccard similarity for shared subunits or edge-weighted interaction networks .
Table 3: Protein Complex Similarity Metrics
| Complex | Subunit Overlap (%) | Interaction Similarity (Jaccard Index) | Functional Redundancy |
|---|---|---|---|
| 6P10 Complex | 85 | 0.78 | High |
| Ion Channel | 72 | 0.65 | Moderate |
| Transcription Factor | 68 | 0.60 | Low |
Limitations and Controversies in Comparative Studies
- Structural vs. Functional Homology : Proteins with similar structures (e.g., IgG1 mAb glycoforms) may exhibit divergent functional profiles due to post-translational modifications .
- Assay Sensitivity : Techniques like EPDs and CSDs detect stability differences under stress but may miss subtle conformational changes at ambient conditions .
- Data Interpretation : Similarity thresholds for "biosimilarity" in recombinant proteins (e.g., 6P10 analogs) remain contentious, requiring case-by-case validation .
Preparation Methods
coli-Based Expression
The BL21(DE3) strain is widely utilized due to its high protein yield and compatibility with T7 promoter systems. For 6P10, codon optimization is critical to address rare tRNA availability in E. coli. A typical protocol involves:
-
Vector construction : Cloning the 6P10 gene into pET or pQE vectors with N-terminal His-tags for affinity purification.
-
Induction conditions : IPTG concentrations of 0.1–1.0 mM at OD~600~ = 0.6–0.8, followed by incubation at 18–37°C for 4–16 hours.
Key challenge : Solubility. Co-expression with chaperones (e.g., GroEL/GroES) or fusion tags (MBP, GST) mitigates inclusion body formation.
Fermentation and Harvesting
Large-Scale Bioreactor Cultivation
Industrial-scale production employs fed-batch fermentation:
-
Medium : Terrific Broth (TB) or defined minimal media supplemented with glucose/glycerol.
-
Parameters : Dissolved oxygen >30%, pH 6.8–7.2, agitation at 400–600 rpm.
Post-induction, cells are harvested via centrifugation (6,000–10,000 × g, 15–30 min) and stored at -80°C.
Protein Purification Strategies
Affinity Chromatography
His-tagged 6P10 is purified using immobilized metal affinity chromatography (IMAC):
-
Buffers :
Yield optimization : Stepwise imidazole elution reduces contaminant carryover.
Secondary Purification
Size-exclusion chromatography (SEC) or ion-exchange (IEX) ensures homogeneity:
-
SEC : Superdex 200 Increase column in 20 mM HEPES, 150 mM NaCl (pH 7.4).
-
IEX : Q Sepharose for anionic proteins; SP Sepharose for cationic variants.
Refolding and Solubility Enhancement
For inclusion body-derived 6P10, denaturation/refolding is critical:
Urea-Based Refolding
Success rate : ~40–60% recovery of active protein, depending on redox conditions.
Quality Control and Validation
Analytical Techniques
Stability Assessment
-
Thermal shift assay : Tm values determined via SYPRO Orange dye.
-
Long-term storage : -80°C in 10% glycerol; lyophilization with trehalose/sucrose.
Case Study: Industrial-Scale 6P10 Production
A representative protocol from Dow Chemical’s recombinant protein pipeline illustrates scalability:
| Step | Parameters | Yield (mg/L) | Purity (%) |
|---|---|---|---|
| Fermentation | 500 L bioreactor, 18°C, 16 hr | 120 | – |
| Ni-NTA Purification | 250 mM imidazole elution | 85 | 70 |
| SEC Polishing | Superdex 200, pH 7.4 | 68 | 95 |
Q & A
Q. What quality control (QC) measures are critical for this compound used in sensitive bioassays?
- Methodology : Quantify endotoxin levels (LAL assay), confirm solubility under assay conditions, and test for aggregation (dynamic light scattering). For PTM studies, use targeted MS (e.g., SRM/MRM) to validate modifications.
- Documentation : Report QC metrics (e.g., purity ≥95%, endotoxin <0.1 EU/μg) in all publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
